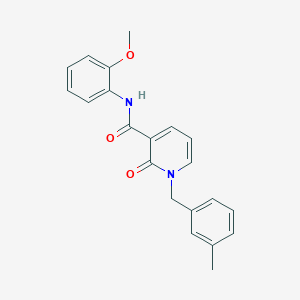
N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the dihydropyridine class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is expressed on the surface of platelets. When activated, the P2Y1 receptor triggers a signaling cascade that leads to platelet activation and aggregation. By blocking the P2Y1 receptor, this compound inhibits platelet activation and aggregation, thereby preventing the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiplatelet activity, this compound has been shown to have potent vasodilatory effects, which may make it a potential candidate for the treatment of hypertension. It has also been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied in vitro and in vivo. However, there are also limitations to its use in lab experiments. For example, this compound has low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease states, such as hypertension and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Métodos De Síntesis
N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 3-methylbenzylamine in the presence of acetic anhydride to produce the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with ethyl acetoacetate to form the dihydropyridine ring. The final step involves the reaction of the dihydropyridine with 3-chloro-2-methylpropionyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity against the P2Y1 receptor, which is involved in platelet activation and aggregation. This makes this compound a potential candidate for the treatment of thrombotic diseases such as stroke and heart attack.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-5-8-16(13-15)14-23-12-6-9-17(21(23)25)20(24)22-18-10-3-4-11-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBZUUIAUOMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2786998.png)
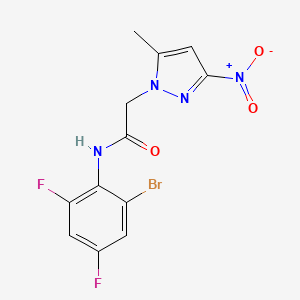

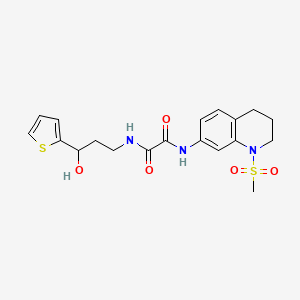
![3-[(3-Chloro-4-methylphenyl)amino]propanenitrile](/img/structure/B2787005.png)

![1-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2787008.png)
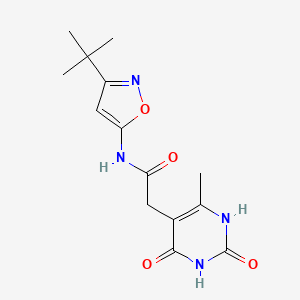
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)
![4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2787012.png)
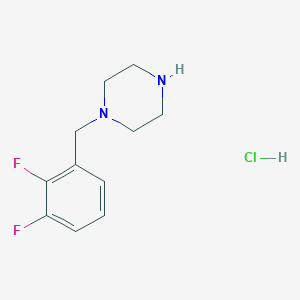

![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)
![1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2787020.png)